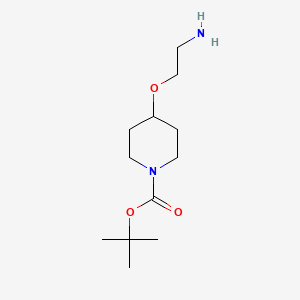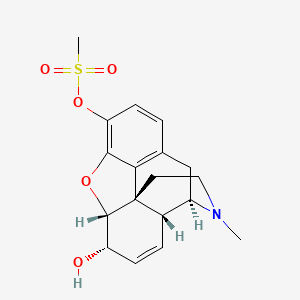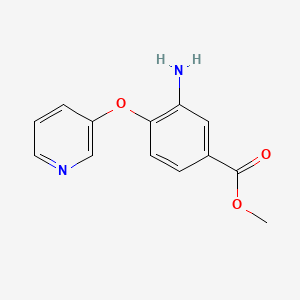![molecular formula C20H21ClN2O B1463995 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol CAS No. 117811-17-3](/img/structure/B1463995.png)
8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of chloroform and methanol as solvents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quality control of loratadine.
Medicine: Research on this compound contributes to the development of new antihistamines and related drugs.
Industry: It is used in the pharmaceutical industry for the synthesis and quality control of loratadine.
Mécanisme D'action
The mechanism of action of 8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol is related to its role as an impurity in loratadine synthesis. Loratadine works by blocking histamine H1 receptors, preventing the action of histamine, which causes allergic symptoms . The molecular targets and pathways involved include the histamine H1 receptor and related signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: A metabolite of loratadine with similar antihistamine properties.
N-Methyldesloratadine: Another related compound used in pharmaceutical research.
8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol is unique due to its specific structure and role as an impurity in loratadine synthesis, which makes it valuable for quality control and research purposes .
Propriétés
Numéro CAS |
117811-17-3 |
|---|---|
Formule moléculaire |
C20H21ClN2O |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
13-chloro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ol |
InChI |
InChI=1S/C20H21ClN2O/c1-23-11-8-16(9-12-23)20(24)18-7-6-17(21)13-15(18)5-4-14-3-2-10-22-19(14)20/h2-7,10,13,16,24H,8-9,11-12H2,1H3 |
Clé InChI |
WTWJHFHSSVVYJK-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2(C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)O |
SMILES canonique |
CN1CCC(CC1)C2(C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


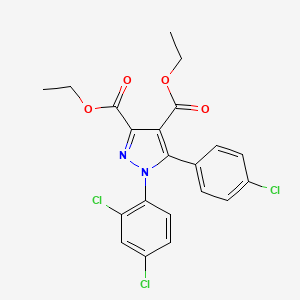
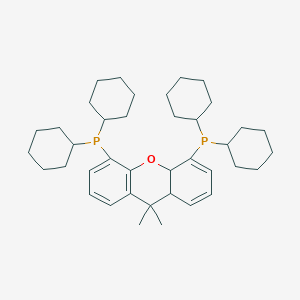
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
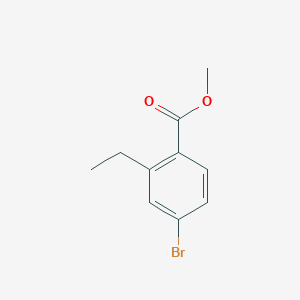
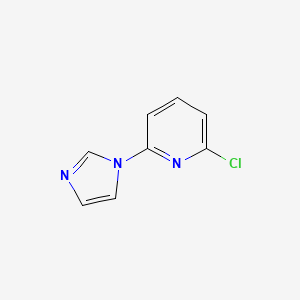
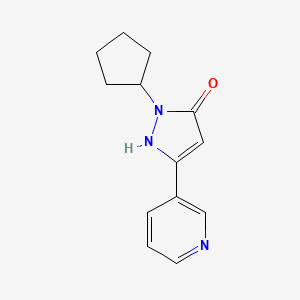
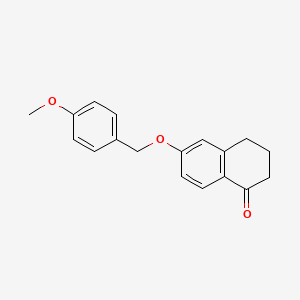
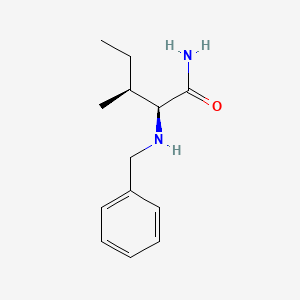
![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)
